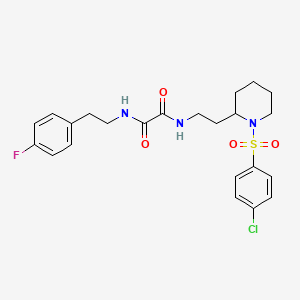

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(4-fluorophenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClFN3O4S/c24-18-6-10-21(11-7-18)33(31,32)28-16-2-1-3-20(28)13-15-27-23(30)22(29)26-14-12-17-4-8-19(25)9-5-17/h4-11,20H,1-3,12-16H2,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTATYIUSZQSRFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClFN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H28ClN3O4S, with a molecular weight of 478.0 g/mol. The compound features a piperidine ring, a sulfonyl group, and an oxalamide moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H28ClN3O4S |

| Molecular Weight | 478.0 g/mol |

| Structural Features | Piperidine ring, sulfonyl group, oxalamide moiety |

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity across various domains:

- Antibacterial Activity : The compound has shown moderate to strong antibacterial properties against several strains, including Salmonella typhi and Bacillus subtilis. Its mechanism likely involves the inhibition of bacterial enzymes through interactions with their active sites .

- Enzyme Inhibition : Notably, compounds with similar structural motifs have been identified as effective inhibitors of acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

The mechanism of action for this compound involves its interaction with specific receptors or enzymes within biological pathways. The sulfonyl group may facilitate binding to enzyme active sites, while the piperidine ring could modulate receptor activity .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Antibacterial Screening : A series of synthesized compounds bearing similar piperidine structures were evaluated for antibacterial efficacy. Compounds with the 4-chlorophenylsulfonyl group demonstrated significant inhibition against various bacterial strains, indicating the importance of this moiety in enhancing biological activity .

- Enzyme Inhibition Studies : Compounds derived from similar synthetic routes exhibited strong AChE inhibitory activity with IC50 values ranging from 0.63 to 2.14 μM. This suggests that this compound may also exhibit comparable enzyme inhibitory effects .

Comparison with Similar Compounds

Key Differences :

- The target compound’s sulfonyl-piperidine group distinguishes it from Compound 73 (), which lacks this moiety. Sulfonation may improve solubility or target engagement .

Oxalamides with Aromatic/Alkyl Substituents

Compounds 19–23 () and 117–118 () highlight the impact of varying aryl/alkyl groups:

- N1-(4-Chlorophenyl)-N2-(4-fluorophenethyl)oxalamide (73) () has a simplified structure compared to the target compound, lacking the sulfonyl-piperidine group. Its lower molecular weight (320.9 vs. 467.9) suggests reduced steric hindrance, which may influence pharmacokinetics .

- N1-(2-Bromophenyl)-N2-(4-methoxyphenethyl)oxalamide (19) () incorporates bromine and methoxy groups, which could enhance halogen bonding or metabolic stability .

Non-Oxalamide Analogs with Piperidine/Sulfonamide Groups

W-18 and W-15 () are sulfonamide-piperidine derivatives structurally distinct from oxalamides but share functional group similarities:

- W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide.

- W-15 : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide.

These compounds demonstrate the pharmacological relevance of sulfonated piperidine scaffolds, though their opioid-like activity contrasts with oxalamides’ antiviral/enzyme-targeting roles .

Physicochemical and Pharmacokinetic Considerations

- Solubility: The sulfonyl group may improve aqueous solubility relative to non-sulfonated analogs (e.g., Compound 73) .

- Metabolic Stability : Fluorine and chlorine substituents likely reduce oxidative metabolism, extending half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.